molecular formula C8H13N B13194180 Bicyclo[2.2.2]oct-5-en-2-amine

Bicyclo[2.2.2]oct-5-en-2-amine

Cat. No.: B13194180
M. Wt: 123.20 g/mol
InChI Key: SHTMBSFKOKRCSH-UHFFFAOYSA-N
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Description

Bicyclo[222]oct-5-en-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework with an amine group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-5-en-2-amine typically involves the formation of the bicyclic framework followed by the introduction of the amine group. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octene skeleton. Subsequent functionalization steps, such as amination, are then carried out to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-en-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the bicyclic framework to more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[2.2.2]oct-5-en-2-amine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and spatial orientation, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: A saturated analog without the double bond and amine group.

    Bicyclo[2.2.2]oct-5-en-2-one: Contains a ketone group instead of an amine.

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A more complex derivative with multiple functional groups.

Uniqueness

Bicyclo[2.2.2]oct-5-en-2-amine is unique due to the presence of both the bicyclic framework and the amine group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems and versatility in synthetic chemistry.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-amine

InChI

InChI=1S/C8H13N/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5,9H2

InChI Key

SHTMBSFKOKRCSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2N

Origin of Product

United States

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